

Application Notes and Protocols for the Characterization of 4-Acetamidobenzenesulfonamide

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Compound of Interest

Compound Name: 4-Acetamidobenzenesulfonamide

Cat. No.: B121751

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This document provides detailed application notes and standardized protocols for the comprehensive characterization of **4-Acetamidobenzenesulfonamide**, a sulfonamide antibiotic also known as sulfacetamide. The following methodologies are essential for confirming the identity, purity, and stability of this active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of **4-Acetamidobenzenesulfonamide** and quantifying its presence in various formulations. A reversed-phase method is typically employed for this purpose.

Experimental Protocol

a) Sample Preparation:

- Accurately weigh approximately 25 mg of the **4-Acetamidobenzenesulfonamide** reference standard and sample into separate 25 mL volumetric flasks.
- Dissolve the contents of each flask in the mobile phase and dilute to volume.

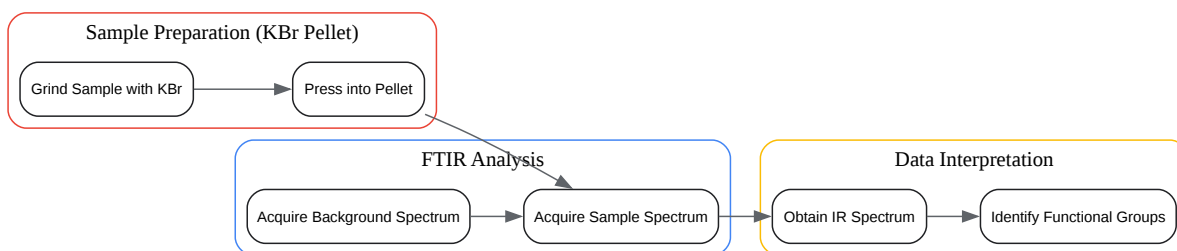
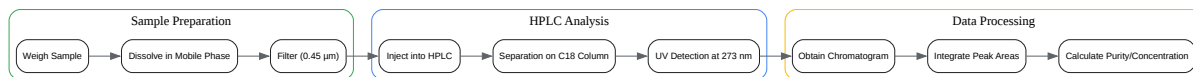
- Filter the solutions through a 0.45 µm syringe filter before injection.

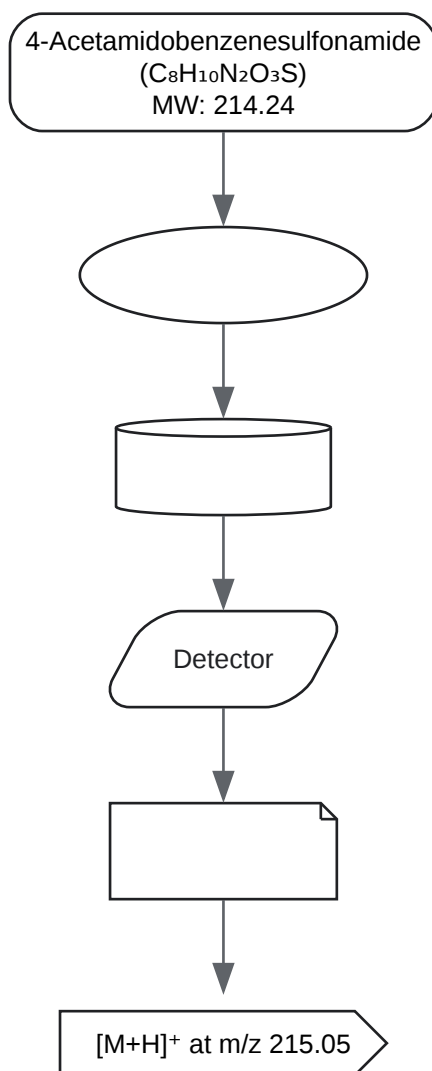
b) Chromatographic Conditions:

Parameter	Value
Column	C18 (5 µm, 250 mm x 4.6 mm)
Mobile Phase	Methanol:Water (60:40, v/v), pH adjusted to 5.0 with orthophosphoric acid ^[1]
Flow Rate	1.0 mL/min ^[1]
Injection Volume	20 µL ^[1]
Detector	UV at 273 nm ^[1]
Column Temperature	Ambient

c) Data Analysis:

The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations.





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References

- 1. akjournals.com [akjournals.com]
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